2-Aminoimidazole sulfate CAS number and properties
2-Aminoimidazole sulfate CAS number and properties
An In-Depth Technical Guide to 2-Aminoimidazole Sulfate for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Aminoimidazole Sulfate, a versatile heterocyclic compound. We will delve into its fundamental properties, synthesis, and characterization, with a particular focus on its burgeoning applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of this important chemical entity.
Core Identity and Physicochemical Properties
2-Aminoimidazole sulfate is a crucial building block in synthetic and medicinal chemistry.[1] Its identity is formally registered under CAS Number 1450-93-7 .[2]
It's important to clarify the compound's stoichiometry, as it can be represented in two equivalent ways. It is a salt formed from two molecules of 2-aminoimidazole and one molecule of sulfuric acid. This is often referred to as bis(2-aminoimidazole) sulfate or 2-aminoimidazole hemisulfate.[3][4] This leads to two common representations for its molecular formula and weight, which are chemically identical:
-
As a hemisulfate: C₃H₅N₃ · 0.5H₂SO₄ (Molecular Weight: ~132.13 g/mol ).
-
As a bis-sulfate salt: C₆H₁₀N₆·H₂SO₄ (Molecular Weight: ~264.26 g/mol ).[2][4]
For the purpose of this guide and to reflect the actual salt structure, we will primarily use the bis-sulfate representation.
Table 1: Chemical Identifiers and Physicochemical Properties of 2-Aminoimidazole Sulfate
| Property | Value | Source(s) |
| CAS Number | 1450-93-7 | [2][3] |
| Molecular Formula | C₆H₁₀N₆·H₂SO₄ or C₃H₅N₃ · 0.5H₂SO₄ | [2] |
| Molecular Weight | 264.26 g/mol or 132.13 g/mol | [2] |
| Appearance | White to yellow or orange crystalline powder | [3][5] |
| Melting Point | 270 °C (with decomposition) | [5] |
| Purity | Typically ≥98% (by HPLC) | [3][5] |
| Solubility | Soluble in water | [5] |
| Synonyms | 2-Imidazoleamine sulfate, Bis(2-aminoimidazole) Sulfate, 2-Aminoimidazole hemisulfate | [3][4] |
Synthesis and Analytical Characterization
The synthesis of 2-aminoimidazole derivatives is a well-established field, driven by their utility.[6][7] A common laboratory-scale synthesis for the sulfate salt is outlined below. The rationale behind this procedure is a condensation and cyclization reaction to form the imidazole ring, followed by salt formation to yield a stable, crystalline product that is easy to handle and purify.
Experimental Protocol: Synthesis of 2-Aminoimidazole Sulfate
This protocol is adapted from established synthetic routes.[8]
Objective: To synthesize 2-Aminoimidazole Sulfate from commercially available starting materials.
Materials:
-
2-Aminoacetaldehyde dimethyl acetal
-
o-Methylisourea hemisulfate
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminoacetaldehyde dimethyl acetal (1.0 eq) in deionized water.
-
Guanidinylation: To this solution, add o-methylisourea hemisulfate (1.0 eq) portion-wise while stirring at room temperature. The reaction is typically stirred for 1 hour.
-
Cyclization: Heat the reaction mixture to 50°C and maintain this temperature for approximately 5 hours.[8] This step facilitates the initial condensation.
-
Acid-Catalyzed Hydrolysis and Cyclization: Carefully add concentrated hydrochloric acid to the reaction mixture. Heat the solution to 90°C and stir for 10 hours to complete the cyclization and form the imidazole ring.[8]
-
Work-up and Crystallization: After cooling, evaporate the solvent under reduced pressure. Dissolve the resulting residue in a minimal amount of a 1:1 ethanol/water mixture.
-
Isolation: Cool the solution to -20°C to induce crystallization of the sulfate salt.
-
Drying: Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum to yield the final product.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of 2-Aminoimidazole Sulfate.
Analytical Characterization
Ensuring the purity and identity of the synthesized compound is paramount. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.
Experimental Protocol: Purity Assessment by Reversed-Phase HPLC
This is a general-purpose method that can be adapted for 2-aminoimidazole and its derivatives.[9]
Objective: To determine the purity of a 2-Aminoimidazole Sulfate sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: Mobile Phase A
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of 2-Aminoimidazole Sulfate in the sample diluent. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Gradient: Isocratic elution with 20% Mobile Phase B for 10 minutes.[9]
-
-
Analysis: Run the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity level of >98% is common for commercial-grade material.[3][5]
Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy.[8][10]
Applications in Drug Development and Research
2-Aminoimidazole sulfate is not merely a chemical curiosity; it is a versatile scaffold with significant applications in medicinal chemistry and materials science.[1]
A. Foundational Building Block in Synthesis
The primary utility of 2-aminoimidazole sulfate is as a precursor for more complex molecules.[2] Its structure is a key component in the synthesis of various imidazole derivatives which are known to possess antimicrobial and antifungal properties.[1] It also serves as an important intermediate in the creation of nitroimidazole-type electronic radiation sensitizers.[11]
B. Advanced Glycation End-product (AGE) Inhibition
In the context of metabolic diseases like diabetes, the formation of Advanced Glycation End-products (AGEs) contributes to long-term complications. Research has identified 2-aminoimidazole-based compounds as potent inhibitors of AGE formation.[12] Furthermore, some derivatives have demonstrated the ability to break pre-formed AGEs, a clinically significant feature that could potentially reverse disease progression.[12]
C. Antimicrobial and Antibiofilm Activity
Bacterial biofilms represent a major challenge in treating chronic infections due to their high tolerance to conventional antibiotics. The 2-aminoimidazole (2-AI) scaffold is a cornerstone of a class of molecules that can disrupt and disperse biofilms of multidrug-resistant bacteria.[13][14]
These compounds are generally non-bactericidal, meaning they do not kill the bacteria directly but rather disrupt their ability to form protective biofilm communities.[13] This mode of action is advantageous as it may exert less selective pressure for the development of resistance. 2-AI derivatives have been shown to re-sensitize bacteria like Pseudomonas aeruginosa and Staphylococcus aureus to antibiotics and are being explored as topical adjuvants for persistent dermal infections.[13]
Caption: Simplified mechanism of 2-AI derivatives in preventing and disrupting bacterial biofilms.
D. Enzyme Inhibition and Biochemical Research
The 2-aminoimidazole moiety serves as a bioisostere for guanidine groups, making it a valuable structure for designing enzyme inhibitors.[15] It has been identified as a weak noncompetitive inhibitor of human arginase I, an enzyme involved in the urea cycle.[9][14] This inhibitory activity makes 2-AI derivatives useful tools for studying metabolic pathways and as starting points for developing therapeutic agents targeting such enzymes.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2-Aminoimidazole Sulfate is essential to ensure safety.
Hazard Identification: The compound is classified as a hazardous substance.[16] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335, STOT SE 3).[17]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Hazard | H315 | Causes skin irritation | [17] |
| H319 | Causes serious eye irritation | [17] | |
| H335 | May cause respiratory irritation | ||
| Precautionary | P261 | Avoid breathing dust | [18] |
| P280 | Wear protective gloves/eye protection/face protection | [18] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water | [3][18] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [18] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood, especially when handling the powder.[17]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a risk of splashing.[18]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: For fine dusts, a dust mask (e.g., N95) is recommended.
-
General Hygiene: Avoid creating dust.[18] Wash hands and exposed skin thoroughly after handling.[17]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Some suppliers recommend freezer storage (-20°C) under an inert atmosphere for long-term stability.[18]
Conclusion and Future Outlook
2-Aminoimidazole sulfate is a foundational chemical with a rapidly expanding profile in applied science. While its role as a synthetic building block is well-established, its true potential is being realized in the fields of drug discovery and antimicrobial research. The ability of the 2-aminoimidazole scaffold to modulate complex biological processes like biofilm formation and advanced glycation end-product accumulation positions it as a highly promising lead structure for developing new therapeutics to address pressing global health challenges, from chronic infections to complications of diabetes. Continued research into novel derivatives and their mechanisms of action will undoubtedly unlock further applications for this versatile and valuable compound.
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